Benzoyl chloride-d5

Übersicht

Beschreibung

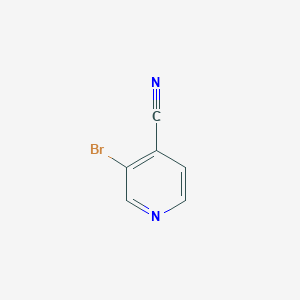

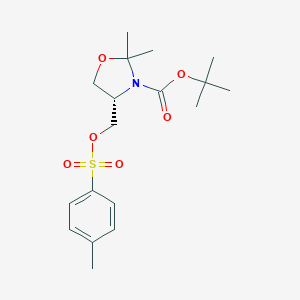

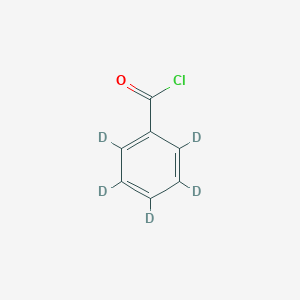

Benzoyl chloride-d5 is a variant of benzoyl chloride where the hydrogen atoms in the benzene ring are replaced by deuterium . It is an important chemical intermediate for the manufacture of other chemicals, dyes, perfumes, herbicides, and pharmaceuticals . It is also known as 2,3,4,5,6-pentadeuteriobenzoyl chloride .

Synthesis Analysis

Benzoyl chloride is produced from benzotrichloride using either water or benzoic acid . The synthesis of Benzoyl chloride-d5 would likely involve a similar process, but with the starting material being a benzene ring with deuterium atoms instead of hydrogen.Molecular Structure Analysis

The molecular formula of Benzoyl chloride-d5 is C7H5ClO . It has a molecular weight of 145.60 g/mol . The structure consists of a benzene ring (C6H6) with an acyl chloride (−C (=O)Cl) substituent .Chemical Reactions Analysis

Benzoyl chloride, the non-deuterated form of Benzoyl chloride-d5, reacts with water to produce hydrochloric acid and benzoic acid . It also reacts with alcohols to give the corresponding esters, and with amines to give the amide .Physical And Chemical Properties Analysis

Benzoyl chloride-d5 has a molecular weight of 145.60 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzoyl chloride-d5 is a widely employed halogenated organic compound in scientific research. It serves as a crucial reagent for organic synthesis, finding applications in the creation of pharmaceuticals, agrochemicals, and polymers .

Catalyst in Polymer Production

In addition to its role in organic synthesis, Benzoyl chloride-d5 also acts as a catalyst during the production of polymers and polyesters .

Derivatization Agent in LC-MS/MS

Benzoyl chloride-d5 is used as a derivatization agent to improve the analysis of small molecules in biological samples by liquid chromatography-tandem mass spectrometry (LC–MS/MS). This process improves both sensitivity and selectivity .

Metabolomics Analyses

The derivatization process using Benzoyl chloride-d5 and LC–MS/MS has been applied in metabolomics analyses. Metabolomics focuses on the measurement of small molecules in biological systems, enabling the comparison of both normal and abnormal biological processes and the molecular responses to a wide variety of external stimuli .

Neurotransmitter Monitoring

One specific application of metabolomics techniques using Benzoyl chloride-d5 is monitoring small-molecule neurotransmitters and studying neurotransmission within neural circuits and networks. This is important for determining pharmacological effects and parsing behavioral responses within the brain .

Biomarker Identification

Another application of metabolomics techniques using Benzoyl chloride-d5 is the identification of metabolites that act as biomarkers and change in response to different disease states. This approach can be further expanded into using biomarkers to determine specific drug target sites, resulting in metabolomics playing a key role throughout the pharmaceutical discovery process .

Safety and Hazards

Wirkmechanismus

Target of Action

Benzoyl Chloride-d5, also known as Pentadeuterobenzoyl chloride, is a derivative of Benzoyl Chloride It’s known that benzoyl chloride, the parent compound, is used in the production of peroxides and is generally useful in other areas such as in the preparation of dyes, perfumes, pharmaceuticals, and resins .

Mode of Action

Benzoyl chloride, the parent compound, is known to react with water to produce hydrochloric acid and benzoic acid . It also reacts with alcohols to give the corresponding esters and with amines to give the amide . These reactions suggest that Benzoyl Chloride-d5 may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that benzoyl chloride, the parent compound, is involved in various chemical reactions, suggesting that it may affect multiple biochemical pathways .

Pharmacokinetics

It’s important to note that the parent compound, benzoyl chloride, is a liquid at room temperature with a boiling point of 198 °c and a density of 1254 g/mL at 25 °C . These properties may influence the bioavailability of Benzoyl Chloride-d5.

Result of Action

The parent compound, benzoyl chloride, is known to cause severe skin burns and eye damage, and may cause an allergic skin reaction . It’s also harmful if swallowed or inhaled .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzoyl Chloride-d5. For instance, it’s known that the parent compound, Benzoyl Chloride, reacts with water, forming hydrogen chloride . Therefore, the presence of water in the environment could potentially affect the stability and efficacy of Benzoyl Chloride-d5.

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369261 | |

| Record name | Benzoyl chloride-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43019-90-5 | |

| Record name | Benzoyl chloride-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural information about Benzoyl Chloride-d5 can be derived from its vibrational spectra?

A1: The infrared and Raman spectra of Benzoyl Chloride-d5, along with its non-deuterated counterpart, were meticulously analyzed to assign vibrational modes. [, ] These assignments provide valuable information about the molecule's structure. For instance, the presence of specific bands confirms the existence of particular functional groups (like C=O and C-Cl). Additionally, comparing the spectra of Benzoyl Chloride and Benzoyl Chloride-d5 allows researchers to pinpoint the vibrational modes associated with the deuterated phenyl ring, offering insights into its structural dynamics.

Q2: Why is studying the vibrational spectra of Benzoyl Chloride-d5 important?

A2: Benzoyl Chloride-d5 serves as a crucial tool in spectroscopic analysis. The deuterium substitution strategically alters the mass of the phenyl ring without significantly affecting its electronic properties. This mass difference leads to predictable shifts in vibrational frequencies, making it easier to assign specific vibrational modes to particular molecular motions. [, ] This understanding is fundamental for interpreting the spectra of more complex related compounds and for developing theoretical models of molecular vibrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)